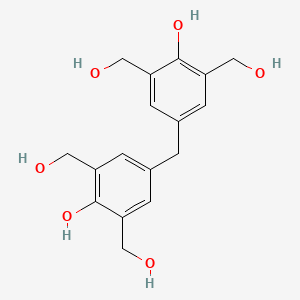
Bisisodiospyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Bisisodiospyrin can be synthesized through the oxidative coupling of diospyrin and isodiospyrin. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The purification of the compound can be achieved through column chromatography or recrystallization techniques.
化学反应分析
Types of Reactions: Bisisodiospyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives with enhanced biological activity.
Reduction: Hydroquinone derivatives with potential antioxidant properties.
Substitution: Halogenated naphthoquinones with modified chemical properties.
科学研究应用
Bisisodiospyrin has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacterial strains, including Bacillus subtilis and Mycobacterium chelonae
Chemistry: Used as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: Studied for its role in inhibiting bacterial growth and biofilm formation.
Medicine: Potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of antibacterial coatings and materials.
作用机制
Bisisodiospyrin exerts its antibacterial effects by interfering with bacterial cell wall synthesis and disrupting cellular respiration . The compound targets bacterial enzymes involved in these processes, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is believed that this compound interacts with key proteins and enzymes essential for bacterial survival.
相似化合物的比较
Diospyrin: Another naphthoquinone derivative with antibacterial properties.
Isodiospyrin: A racemic isomer of diospyrin with similar biological activity.
Plumbagin: A naphthoquinone with known antibacterial and anticancer properties.
Comparison: Bisisodiospyrin is unique due to its tetrameric structure, which enhances its antibacterial activity compared to its dimeric counterparts, diospyrin and isodiospyrin . Additionally, this compound has shown higher minimum inhibitory concentrations (MIC) values, indicating its potency against a broader range of bacterial strains .
属性
CAS 编号 |
30276-87-0 |
|---|---|
分子式 |
C44H26O12 |
分子量 |
746.7 g/mol |
IUPAC 名称 |
8-hydroxy-2-[8-hydroxy-7-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-6-methyl-1,4-dioxonaphthalen-2-yl]-7-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C44H26O12/c1-15-9-21-27(49)13-19(41(53)35(21)43(55)33(15)31-17(3)11-29(51)37-23(45)5-7-25(47)39(31)37)20-14-28(50)22-10-16(2)34(44(56)36(22)42(20)54)32-18(4)12-30(52)38-24(46)6-8-26(48)40(32)38/h5-14,51-52,55-56H,1-4H3 |
InChI 键 |
HIBRRCAYIWFCBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O)C(=O)C(=CC2=O)C5=CC(=O)C6=C(C5=O)C(=C(C(=C6)C)C7=C8C(=O)C=CC(=O)C8=C(C=C7C)O)O |
熔点 |
320 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


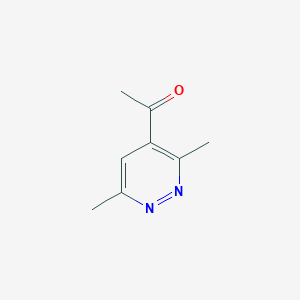

![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
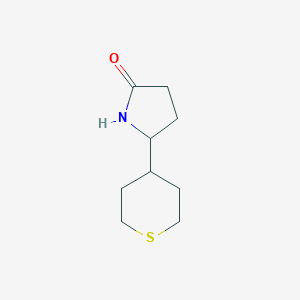
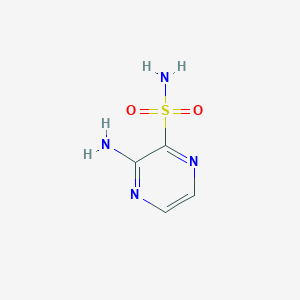
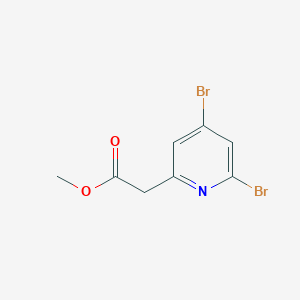

![5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B13113979.png)
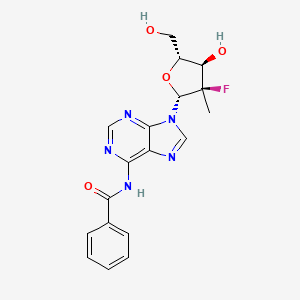
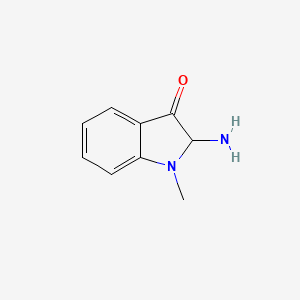
![1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B13113995.png)
![4-[2,2-difluoro-4,6,10,12-tetramethyl-11-[4-(N-phenylanilino)phenyl]-8-[4-(trifluoromethyl)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B13114011.png)
